

Xanthyletin (CAS 553-19-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Xanthyletin

Cat. No.: B190499

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Abstract

Xanthyletin, a pyranocoumarin with the CAS number 553-19-5, is a naturally occurring bioactive compound predominantly found in plants of the Rutaceae family, such as Citrus species. It has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth overview of **Xanthyletin**, encompassing its physicochemical properties, biological activities with corresponding quantitative data, detailed experimental protocols for its study, and insights into its potential mechanisms of action, including its influence on key cellular signaling pathways.

Chemical and Physical Properties

Xanthyletin is a heterocyclic compound characterized by a fused pyran and coumarin ring system. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	553-19-5	[1]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
IUPAC Name	8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one	[1]
Melting Point	128-130 °C	[2]
Boiling Point	140-145 °C at 0.1 Torr	
Solubility	Soluble in organic solvents such as DMSO (25 mg/mL with heating) and methanol. Limited solubility in water.	
Appearance	Solid	

Spectroscopic Data

The structural elucidation of **Xanthyletin** is supported by various spectroscopic techniques:

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR):** Proton and carbon NMR are essential for confirming the chemical structure of **Xanthyletin**. While detailed spectra are proprietary to specific research, published data indicate characteristic peaks corresponding to the aromatic protons of the coumarin and pyran rings, the vinylic protons, and the gem-dimethyl group.
- Infrared (IR) Spectroscopy:** The IR spectrum of **Xanthyletin** exhibits characteristic absorption bands for the carbonyl group of the lactone ring, as well as bands corresponding to C=C stretching of the aromatic and pyran rings, and C-O ether linkages.
- Mass Spectrometry (MS):** Mass spectral analysis of **Xanthyletin** typically shows a prominent molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of methyl groups or cleavage of the pyran ring.

Biological Activities and Quantitative Data

Xanthyletin has demonstrated a range of biological activities in preclinical studies. The following tables summarize the key quantitative data associated with these activities.

Anticancer Activity

Cell Line	Cancer Type	Assay	IC ₅₀ Value	Reference(s)
A549	Lung Cancer	Proliferation Assay	80.1 µg/mL	
MCF-7	Breast Cancer	Proliferation Assay	19.3 µg/mL	
PC3	Prostate Cancer	Proliferation Assay	97.2 µg/mL	

Anti-inflammatory Activity

Cell Line/Model	Activity Measured	Assay	IC ₅₀ Value	Reference(s)
BV-2 Microglial Cells	Nitric Oxide (NO) Production	LPS-induced NO production	5.4 µM	

Antifungal Activity

Fungal Species	Assay	IC ₅₀ /Inhibition	Reference(s)
Rhizoctonia solani	Fungal Growth Inhibition	IC ₅₀ = 49.1 mg/L	
Fusarium graminearum	Fungal Growth Inhibition	IC ₅₀ = 117.2 mg/L	
Pyricularia oryzae	Fungal Growth Inhibition	IC ₅₀ = 31.6 mg/L	
Fusarium oxysporum	Fungal Growth Inhibition	Active at 50 mg/L	
Alternaria solani	Fungal Growth Inhibition	Active at 50 mg/L	
Sclerotinia sclerotiorum	Fungal Growth Inhibition	Active at 50 mg/L	

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Xanthyletin**.

Extraction and Isolation of Xanthyletin from Plant Material

This protocol is a general guideline based on common phytochemical extraction techniques.

Objective: To extract and isolate **Xanthyletin** from a plant source (e.g., Citrus species).

Materials:

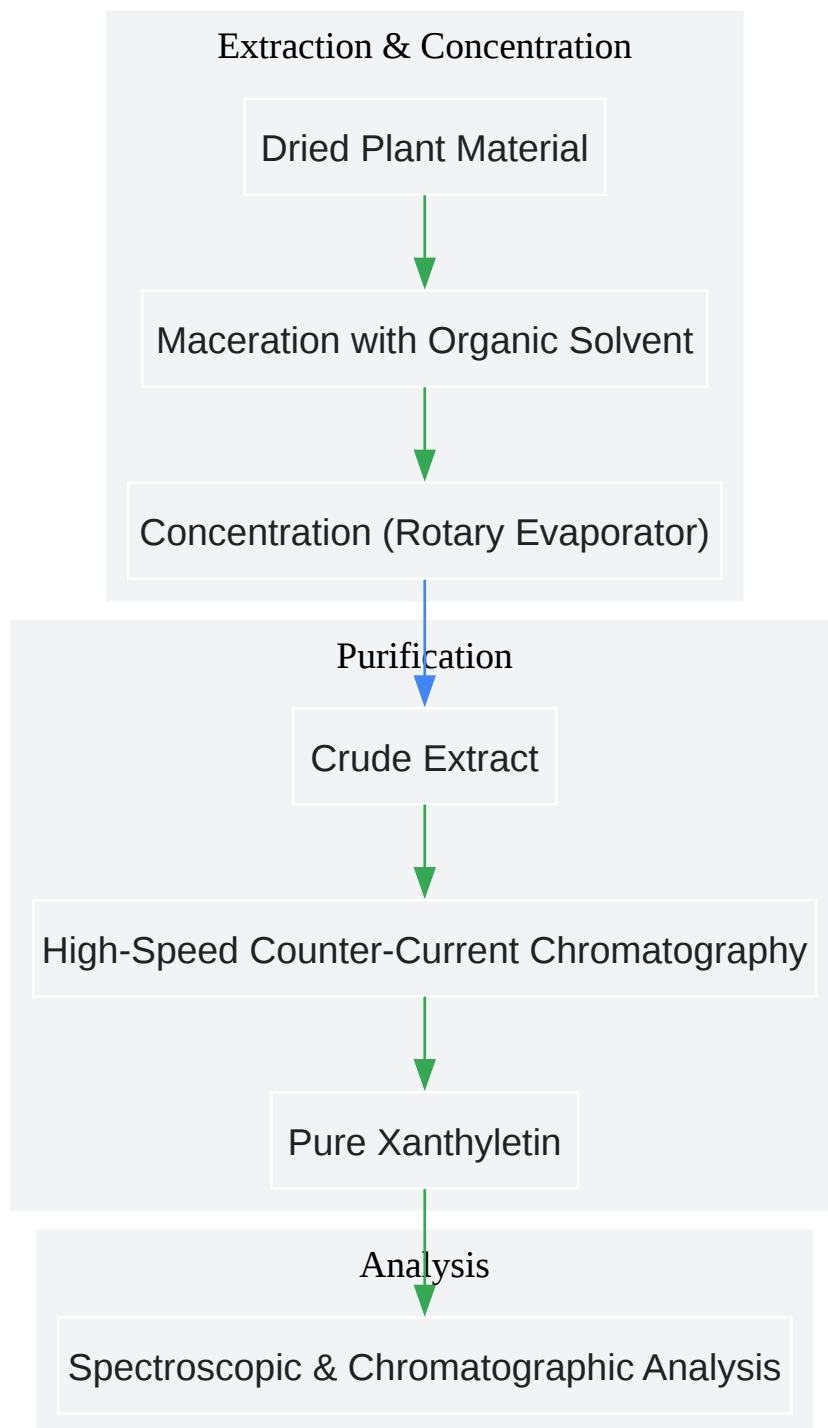
- Dried and powdered plant material (e.g., root bark)
- Solvents: Hexane, ethanol, acetonitrile, water
- High-Speed Counter-Current Chromatography (HSCCC) instrument

- Rotary evaporator
- Chromatography columns (for preliminary purification if needed)
- TLC plates and developing chamber
- Analytical HPLC system

Procedure:

- Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. Repeat the extraction process multiple times to ensure complete extraction.
- Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning or column chromatography for preliminary purification and to enrich the coumarin fraction.
- HSCCC Isolation:
 - Prepare a two-phase solvent system, for example, hexane/ethanol/acetonitrile/water (10:8:1:1, v/v).
 - Dissolve the enriched fraction in a suitable volume of the solvent mixture.
 - Perform the HSCCC separation according to the instrument's operating manual.
 - Collect fractions and monitor the separation using TLC or HPLC.
- Purification and Identification:
 - Combine the fractions containing pure **Xanthyletin**.
 - Evaporate the solvent to obtain the purified compound.

- Confirm the identity and purity of the isolated **Xanthyletin** using spectroscopic methods (NMR, MS, IR) and HPLC analysis.



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Caption: Workflow for the extraction and purification of **Xanthyletin**.

Chemical Synthesis of Xanthyletin (Pechmann Condensation)

The Pechmann condensation is a common method for synthesizing coumarins.

Objective: To synthesize **Xanthyletin** from a phenol and a β -ketoester.

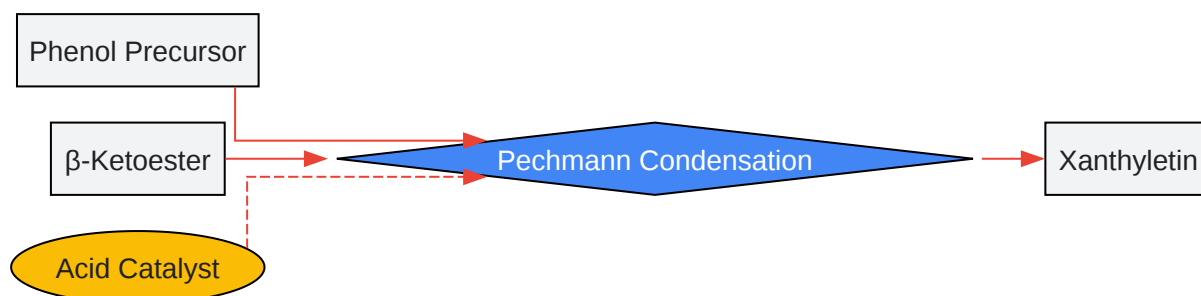
Materials:

- A suitable phenol precursor (e.g., 7-hydroxy-2,2-dimethyl-2H-chromene)
- A β -ketoester (e.g., ethyl acetoacetate)
- Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)
- Solvent (optional, e.g., toluene)
- Reaction vessel with a condenser
- Purification setup (e.g., column chromatography, recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine the phenol precursor and the β -ketoester.
- **Catalyst Addition:** Slowly add the acid catalyst to the reaction mixture with stirring.
- **Reaction:** Heat the mixture under reflux for several hours. Monitor the reaction progress using TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate of crude **Xanthyletin** should form.
- **Purification:** Filter the crude product and wash it with water. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

- Characterization: Confirm the structure of the synthesized **Xanthyletin** using spectroscopic methods (NMR, MS, IR).



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Caption: General scheme of **Xanthyletin** synthesis via Pechmann condensation.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of **Xanthyletin** on cancer cells.

Objective: To determine the IC₅₀ value of **Xanthyletin** in a specific cancer cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Xanthyletin** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **Xanthyletin** in the cell culture medium. Replace the old medium with the medium containing different concentrations of **Xanthyletin**. Include a vehicle control (DMSO) and a negative control (medium only).
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC₅₀ value, which is the concentration of **Xanthyletin** that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the investigation of **Xanthyletin**'s effect on the expression and phosphorylation of proteins in signaling pathways like NF-κB, PI3K/Akt, and MAPK.

Objective: To determine if **Xanthyletin** affects the activation of key signaling proteins.

Materials:

- Cells treated with **Xanthyletin**
- Lysis buffer
- Protein assay kit

- SDS-PAGE gels
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., BSA or non-fat milk)
- Primary antibodies (e.g., against p-NF- κ B, p-Akt, p-ERK)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Imaging system

Procedure:

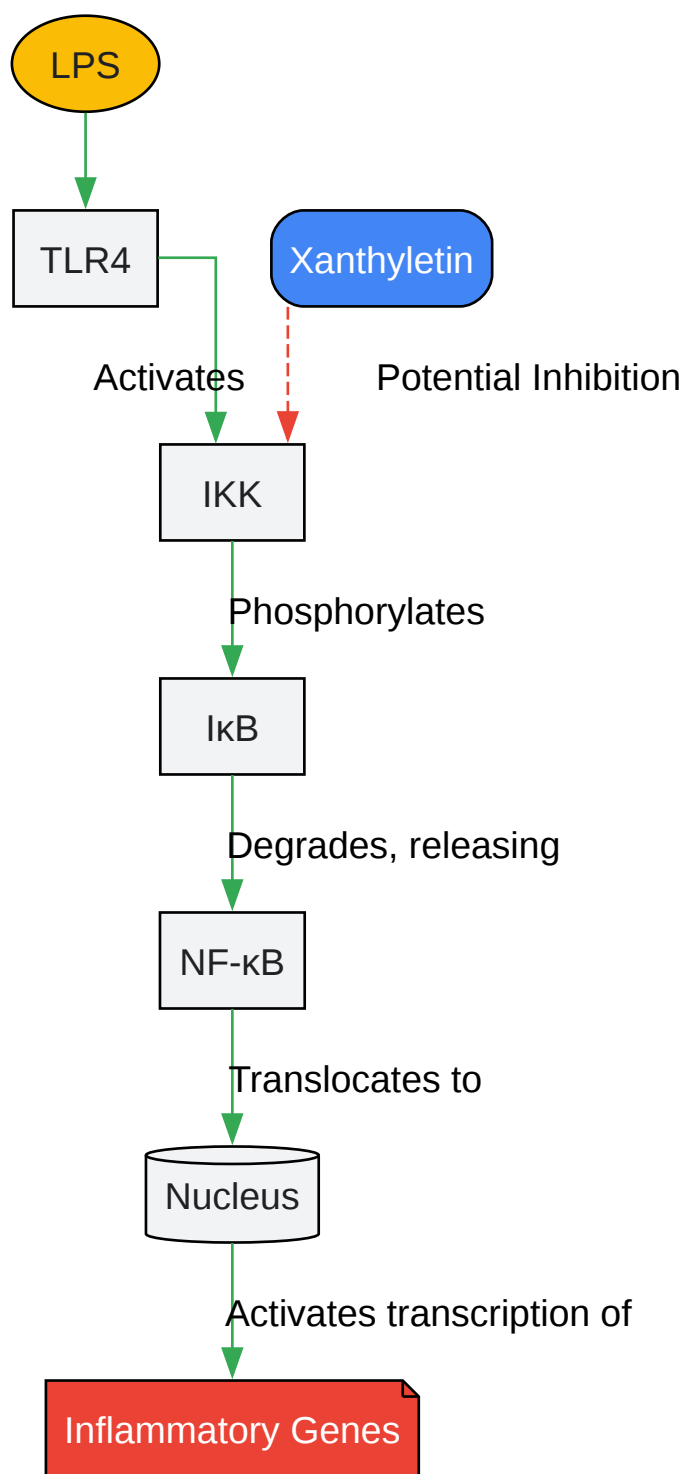
- Cell Lysis: Lyse the treated and control cells with lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, followed by incubation with the HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
- Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins in response to **Xanthyletin** treatment.

Signaling Pathways

While direct and extensive studies on **Xanthyletin**'s impact on specific signaling pathways are still emerging, the known biological activities of coumarins suggest potential interactions with key cellular signaling cascades that regulate inflammation and cell proliferation.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given **Xanthyletin**'s anti-inflammatory properties, it is plausible that it modulates NF- κ B signaling.

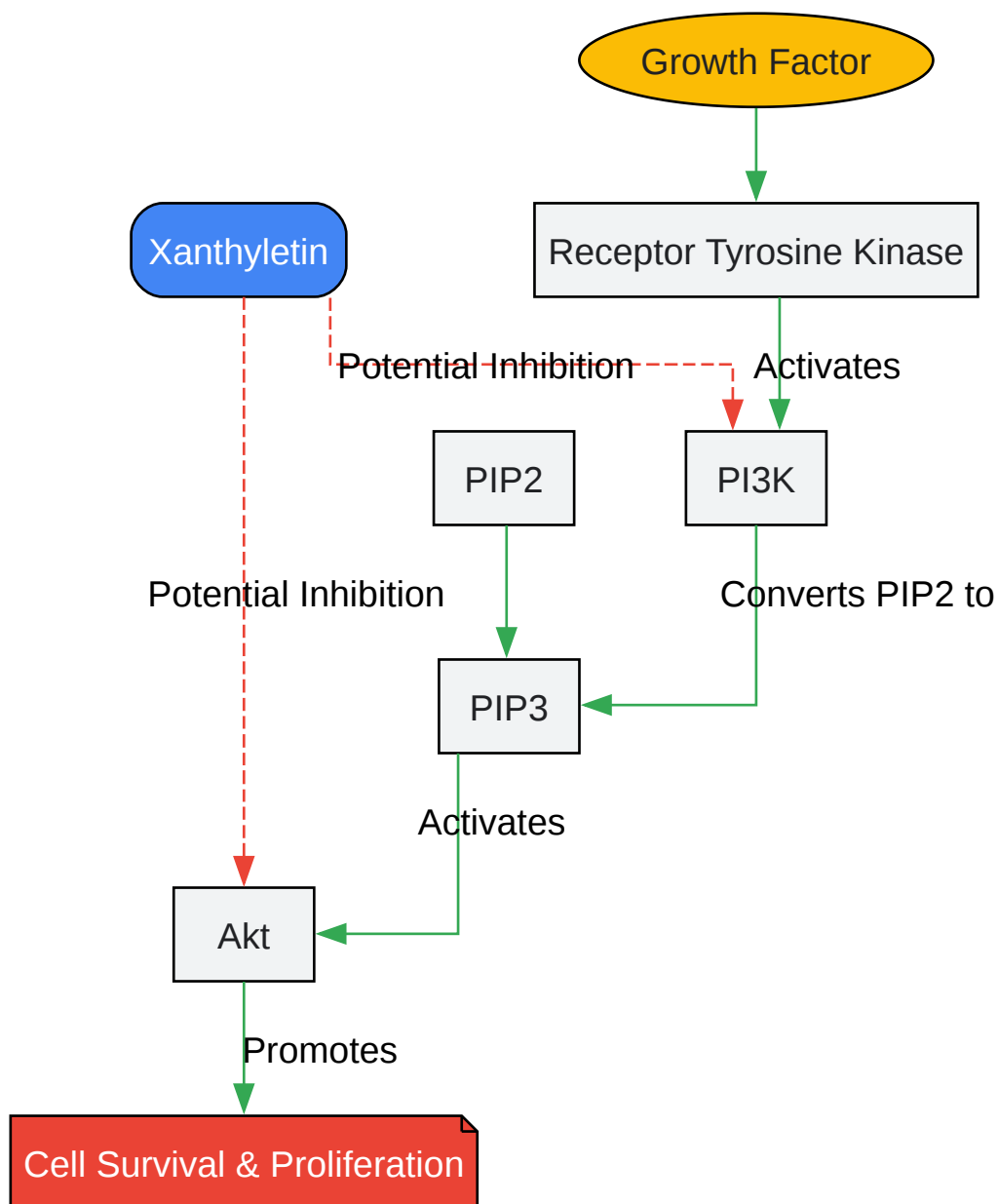


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Caption: Potential inhibition of the NF-κB pathway by **Xanthyletin**.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. The anticancer activity of **Xanthyletin** may involve the modulation of this pathway.

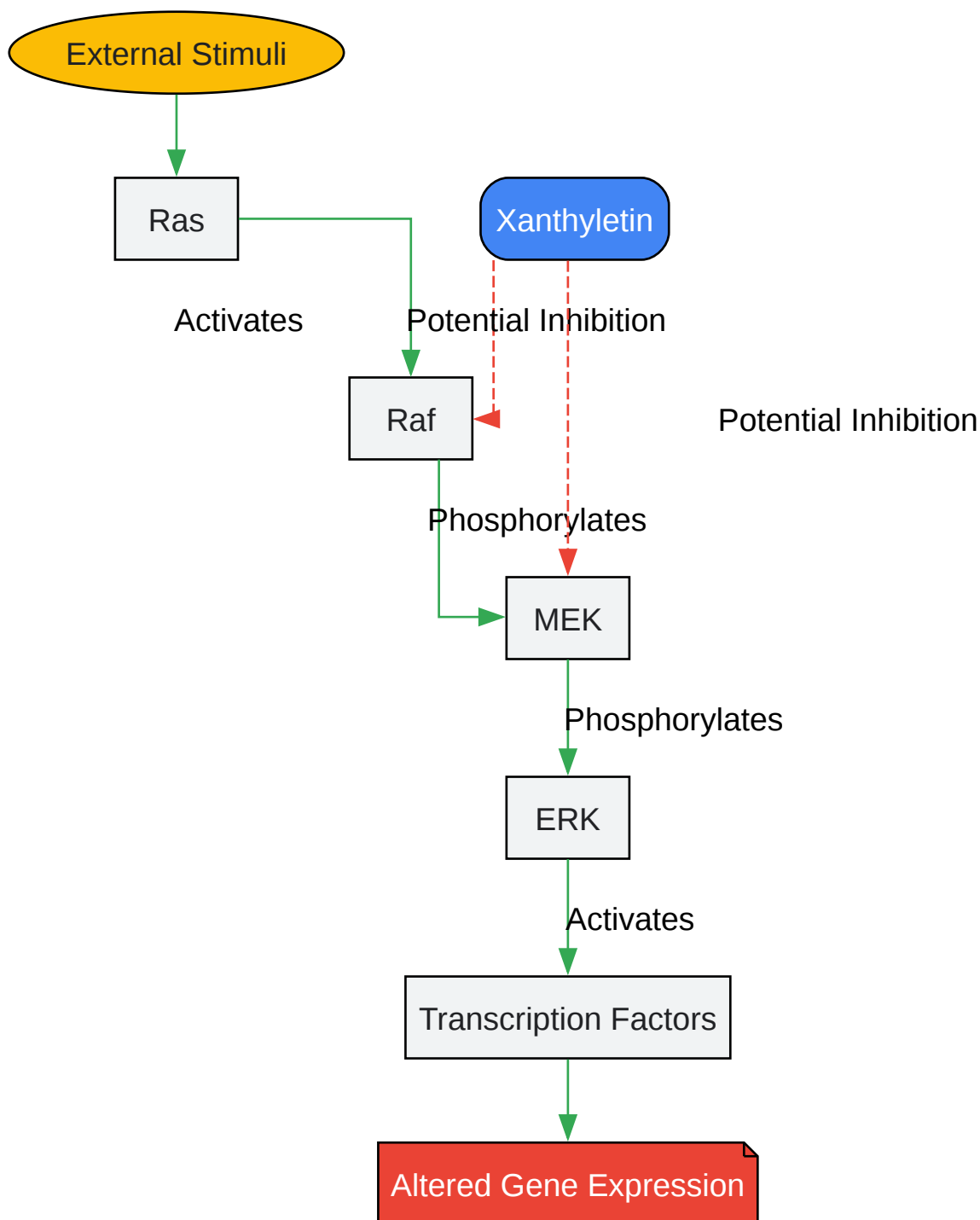


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Caption: Potential modulation of the PI3K/Akt pathway by **Xanthyletin**.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Targeting this pathway is a common strategy in cancer therapy.



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